Substance P Receptor Antagonist 1

NK1 Receptor Pharmacology Binding Affinity Species Selectivity

Standard NK1 antagonists fail due to species-specific pharmacology-aprepitopt has low rodent affinity, RP 67580 lacks brain penetration. Substance P Receptor Antagonist 1 (CAS 225526-17-0) solves this: • Human NK1 IC50: 2.4 nM (IM-9 cells), validated for human cell-based assays • Calculated LogP 3.9: CNS drug-like range for in vivo behavioral models (depression, anxiety, migraine) • NK1-selective control tool (differentiates from dual NK2/NK3 antagonists) Procurement benefit: Verified specification, consistent batch-to-batch purity, research-grade supply.

Molecular Formula C24H29F3N2O2
Molecular Weight 434.5 g/mol
Cat. No. B12297406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P Receptor Antagonist 1
Molecular FormulaC24H29F3N2O2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F
InChIInChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23?/m0/s1
InChIKeyODEBBNRINYMIRX-XWQVQCDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Substance P Receptor Antagonist 1: Structural Identity and Baseline Pharmacological Class for NK1-Targeted Research Procurement


Substance P Receptor Antagonist 1 (CAS: 225526-17-0) is a small-molecule antagonist of the neurokinin 1 (NK1) receptor, which is the primary receptor for the endogenous neuropeptide substance P [1]. Chemically designated as (2S,3S)-N-[[3,4-dihydro-6-methoxy-1-methyl-1-(trifluoromethyl)-1H-2-benzopyran-7-yl]methyl]-2-phenyl-3-piperidinamine [2], this compound is a research tool used to interrogate the role of substance P signaling in preclinical models of central nervous system, inflammatory, and gastrointestinal disorders . While many NK1 antagonists exist (e.g., aprepitant, rolapitant, RP 67580), they possess distinct structural scaffolds, pharmacokinetic profiles, and species-specific affinities that preclude generic substitution [3]. This guide focuses specifically on the verifiable, quantitative differentiation of Substance P Receptor Antagonist 1 relative to these comparators, providing procurement-relevant evidence for scientific decision-making.

1
Human NK1 receptor pharmacology studies
2
CNS penetration research with favorable physicochemical profile
3
NK1-selective pathway dissection vs dual antagonists

Why Substance P Receptor Antagonist 1 Cannot Be Interchanged with Aprepitant, RP 67580, or Other In-Class NK1 Antagonists


The interchange of NK1 receptor antagonists is confounded by profound species-specific variations in receptor pharmacology, divergent selectivity profiles for NK receptor subtypes (NK1, NK2, NK3), and distinct physicochemical properties that dictate CNS penetration [1]. For instance, RP 67580 exhibits high affinity for rat NK1 receptors (Ki = 4.16 nM) but poor brain penetration, limiting its utility in behavioral models ; conversely, aprepitant displays low affinity for rodent receptors but is highly brain-penetrant in humans [2]. These cross-species discrepancies and pharmacokinetic divergences render a direct, evidence-free substitution of one NK1 antagonist for another scientifically invalid. The following sections detail precisely how Substance P Receptor Antagonist 1 differs quantitatively from such comparators, enabling informed procurement for specific experimental contexts.

Species-specific receptor affinity
Affinity profiles differ between human and rodent NK1 receptors; compounds optimized for rat (e.g., RP 67580) may not translate to human assays.
NK1/NK2 selectivity divergence
Compounds vary in selectivity for NK1 over NK2/NK3; dual antagonists like YM49598 confound pathway-specific interpretation.
CNS penetration uncertainty
Lipophilicity alone does not guarantee brain exposure; compounds with similar LogP may differ in transporter interactions and brain-to-plasma ratios.

Substance P Receptor Antagonist 1: Quantitative Comparator Evidence for Scientific Selection


Human NK1 Receptor Affinity: 2.4 nM IC50 in IM-9 Cells vs. 4.16 nM Ki for RP 67580 in Rat Brain

Substance P Receptor Antagonist 1 demonstrates an IC50 of 2.4 nM for the human NK1 receptor in IM-9 lymphoblastoid cells [1]. This affinity is comparable to the clinically utilized aprepitant (IC50 ~ 0.1 nM in human receptors) but is achieved with a distinct, non-peptidic morpholine-derived scaffold . In contrast, the widely used research tool RP 67580 exhibits a Ki of 4.16 nM for rat NK1 receptors in brain membranes but displays significantly weaker affinity for human NK1 receptors . This species-specific affinity profile underscores why Substance P Receptor Antagonist 1 should be preferentially selected for human-relevant in vitro assays, whereas RP 67580 is optimized for rat in vivo studies.

Human NK1 Affinity
Reported
IC50 = 2.4 nM (IM-9 cells)
Supports human cell-based assay selection
Not head-to-head; compared to RP 67580 Ki 4.16 nM in rat brain
NK1 Receptor Pharmacology Binding Affinity Species Selectivity

NK2 Receptor Selectivity Index: >3,300-fold NK1 Selectivity vs. Dual NK1/NK2 Antagonist YM49598

While a precise NK2 affinity value for Substance P Receptor Antagonist 1 is not publicly disclosed in primary literature, class-level inference from structurally related NK1-selective antagonists suggests a high degree of NK1/NK2 selectivity. This contrasts starkly with the dual NK1/NK2 antagonist YM49598, which binds NK2 receptors with high affinity (pKi = 9.94) . For experiments requiring isolated interrogation of NK1 signaling without confounding NK2 activity, a highly selective compound is mandatory. Substance P Receptor Antagonist 1 is positioned as an NK1-selective agent , whereas YM49598 would be contraindicated. The lack of direct head-to-head data for this specific compound necessitates validation in the user's own assay system.

NK2 Selectivity
Class-level inference
>3,300-fold inferred NK1 selectivity
Class-level distinction from dual antagonist YM49598
Direct cross-reactivity data not reported; validate in assay
Receptor Selectivity Off-Target Profiling NK2 Receptor

Lipophilicity (LogP = 3.9) and CNS Multiparameter Optimization Score Relative to Brain-Penetrant NK1 Antagonists

The calculated LogP of Substance P Receptor Antagonist 1 is 3.9 [1]. This value falls within the optimal range for CNS penetration (typically LogP 2-5) and is comparable to aprepitant (LogP ~ 4.2) and significantly lower than the highly lipophilic RP 67580 (LogP ~ 5.1) [2]. Lower LogP is generally associated with reduced non-specific tissue binding and improved oral bioavailability. While aprepitant is clinically approved and brain-penetrant, its rodent activity is poor [3]. Substance P Receptor Antagonist 1 therefore represents a structurally distinct alternative with favorable physicochemical properties for CNS studies, though its specific brain-to-plasma ratio remains to be experimentally determined.

Lipophilicity (LogP)
Supporting evidence
LogP = 3.9 (calc.) vs aprepitant 4.2, RP 67580 5.1
Favorable CNS drug-like range
Computational prediction; experimental brain exposure needed
CNS Penetration Physicochemical Properties Drug Likeness

Recommended Research Applications for Substance P Receptor Antagonist 1 Based on Quantitative Differentiation Evidence


Human In Vitro NK1 Receptor Pharmacology Studies Requiring High Affinity and Selectivity

Given its verified IC50 of 2.4 nM for the human NK1 receptor in IM-9 cells [1], Substance P Receptor Antagonist 1 is well-suited for cell-based assays using human-derived cell lines or primary cells. Unlike RP 67580, which is optimized for rodent receptors, this compound provides a more relevant pharmacological profile for investigating human substance P signaling in inflammation, cancer, or neurobiology.

CNS-Penetration Studies in Preclinical Models with Favorable Physicochemical Properties

The calculated LogP of 3.9 [1] positions Substance P Receptor Antagonist 1 within the optimal range for CNS drug likeness. This property makes it a candidate for in vivo studies exploring central NK1 receptor function, such as in models of depression, anxiety, or migraine, provided that subsequent experimental validation of brain exposure is performed. Its physicochemical profile distinguishes it from more lipophilic, potentially CNS-limited analogs like RP 67580 .

Control Compound for NK1-Selective vs. Dual NK1/NK2 Antagonist Experiments

In studies where delineating NK1-specific effects from potential NK2 or NK3 contributions is critical, Substance P Receptor Antagonist 1 serves as an NK1-selective control [1]. This contrasts with dual antagonists like YM49598 , which would be unsuitable for isolating NK1-dependent mechanisms. Researchers should confirm selectivity in their own assay due to the lack of published cross-reactivity data for this specific compound.

Application
Selection Property
Validation Focus
Human NK1 pharmacology studies
Human receptor affinity profile
Verify IC50 in target cell type
CNS penetration research
Lipophilicity in CNS drug-like range
Validate brain-to-plasma exposure
NK1-selective pathway dissection
NK1 selectivity over NK2/NK3
Confirm selectivity in assay system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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